molecular formula C7H10OS B8662981 2-Propoxythiophene CAS No. 58386-02-0

2-Propoxythiophene

Cat. No. B8662981
Key on ui cas rn: 58386-02-0
M. Wt: 142.22 g/mol
InChI Key: XVWYHXWBTCIRAG-UHFFFAOYSA-N
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Patent
US05302724

Procedure details

Iodothiophene (59 g, 281 mmole) and cupric oxide (11.2 g, 141 mmole) were placed in propanol (420 g) containing sodium (19.7 g, 857 mmole). The mixture was stirred at reflux for 48 hours and then filtered. The filtrate was added to cold water and the water extracted with ethyl ether. The ether layers were combined, dried over magnesium sulfate, filtered, concentrated, and then vacuum distilled from over sodium at 50° C. and 10 torr to provide 5.4 g of product.
Quantity
59 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric oxide
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
19.7 g
Type
reactant
Reaction Step Three
Quantity
420 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
I[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[Na].[CH2:8]([OH:11])[CH2:9][CH3:10]>>[CH2:8]([O:11][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1)[CH2:9][CH3:10] |^1:6|

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
IC=1SC=CC1
Step Two
Name
cupric oxide
Quantity
11.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
19.7 g
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
420 g
Type
reactant
Smiles
C(CC)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was added to cold water
EXTRACTION
Type
EXTRACTION
Details
the water extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled from over sodium at 50° C.

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: CALCULATEDPERCENTYIELD 13.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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